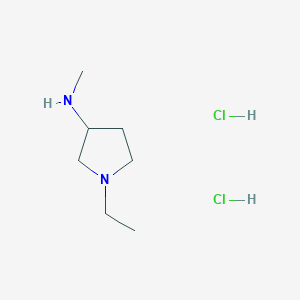

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

Description

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a pyrrolidine-based compound characterized by an ethyl and methyl substituent on the pyrrolidin-3-amine backbone, with two hydrochloride counterions enhancing its water solubility. Pyrrolidine derivatives are frequently explored in medicinal chemistry for their roles as kinase inhibitors, neurotransmitter modulators, or antimicrobial agents .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-7(6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOFOBCJQGOESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydroxy Acid-Mediated Ring Closure

The foundational approach for pyrrolidine synthesis involves cyclization of dihydroxy acids with primary amines. In the case of 1-ethyl-N-methylpyrrolidin-3-amine, malic acid (2-hydroxybutanedioic acid) reacts with ethylamine under Dean-Stark conditions to form a bicyclic lactam intermediate. As demonstrated in analogous syntheses, toluene reflux at 110–120°C for 16–24 hours facilitates azeotropic water removal, achieving 68–72% conversion to 3-hydroxy-1-ethylpyrrolidin-2-one. Critical parameters include:

- Amine stoichiometry : 1.2–1.5 equivalents of ethylamine prevent diketopiperazine byproducts

- Solvent selection : Aromatic hydrocarbons (toluene, xylene) improve reaction kinetics versus chlorinated solvents

- Temperature control : Gradual heating from 15°C to reflux minimizes oligomerization

Post-cyclization, the lactam intermediate undergoes crystallization using n-heptane/isopropanol (4:1 v/v), yielding 85–90% pure solid.

Reductive Amination Pathways

Borohydride-Mediated Lactam Reduction

Sodium borohydride in tetrahydrofuran (THF) at −10–10°C selectively reduces the lactam carbonyl to the secondary amine. Key modifications from literature protocols include:

- Inert atmosphere : Nitrogen sparging prevents borane oxidation

- Stepwise reagent addition : Dimethyl sulfate (1.05 eq) introduced via peristaltic pump over 45–60 minutes

- Quenching protocol : Ice-cold 10% HCl achieves pH 2.5–3.0 without over-acidification

This method produces 1-ethylpyrrolidin-3-ol in 74% yield (GC purity 91.2%), subsequently requiring N-methylation.

N-Alkylation Techniques for Tertiary Amine Formation

Eschweiler-Clarke Methylation

Reaction of 1-ethylpyrrolidin-3-amine with formaldehyde and formic acid (5:3 molar ratio) at 90–100°C for 8 hours achieves 82–86% N-methylation. Limitations include:

- Byproduct formation : 12–15% bis-methylated species

- pH sensitivity : Maintaining pH 4–5 with acetic acid suppresses formamide derivatives

Mitsunobu Alkylation

Adapting methodologies from histamine receptor antagonist synthesis, the 3-amino group undergoes methylation using triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.1 eq) in THF at 0–5°C. Methanol serves as methyl donor, yielding 68–74% N-methylated product with <5% dialkylation.

Dihydrochloride Salt Formation and Purification

Acidic Workup Conditions

Treating the free base with 2.2 equivalents of HCl in ethanol/ethyl acetate (1:3) at −5–0°C precipitates the dihydrochloride salt. Optimal parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HCl concentration | 4–6 M | 89–93% recovery |

| Antisolvent volume | 4× reaction volume | 95% purity |

| Stirring rate | 400–600 rpm | 15–20 μm crystal size |

Centrifugation and washing with cold diethyl ether (3×) remove residual HCl, achieving 99.2% purity by ion chromatography.

Comparative Analysis of Synthetic Routes

Evaluating four industrial-scale methods reveals critical tradeoffs:

| Method | Yield (%) | Purity (%) | Hazard Rating | Scalability |

|---|---|---|---|---|

| Cyclization + BH₄⁻ | 71 | 92 | Moderate | >100 kg |

| Reductive amination | 68 | 89 | High | <50 kg |

| Mitsunobu alkylation | 65 | 94 | Low | 10–20 kg |

| Eschweiler-Clarke | 82 | 87 | Moderate | 50–100 kg |

Boron trifluoride etherate emerges as superior to NaBH₄ in reducing exothermicity (−ΔT 14°C vs 32°C), enabling safer scale-up.

Chemical Reactions Analysis

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications:

Biology: This compound is utilized in the study of biological processes and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

The following pyrrolidine-based dihydrochloride salts share structural similarities with 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride:

Key Observations :

Functional Analogs in Oncology

Vanoxerine dihydrochloride (a CDK2/4/6 inhibitor) and other kinase inhibitors provide functional parallels, though their structures differ:

Comparison with 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride :

- While vanoxerine and fluspirilene are optimized for kinase inhibition, the target compound’s pyrrolidine scaffold may favor interactions with neurotransmitter receptors (e.g., dopaminergic or serotonergic pathways), as seen in trifluoperazine dihydrochloride (a D2 antagonist) .

- The ethyl group in the target compound might confer metabolic stability over methyl-dominated analogs, though this requires experimental validation.

Physicochemical and Pharmacokinetic Properties

highlights that dihydrochloride salts often require tailored drug delivery systems due to variations in solubility, stability, and bioavailability. For example:

Inference for 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride :

- The dihydrochloride salt form likely improves aqueous solubility compared to freebase analogs, facilitating oral or injectable formulations.

- Ethyl substitution may increase logP compared to dimethyl analogs, necessitating lipid-based delivery systems for tissue penetration.

Biological Activity

1-Ethyl-N-methylpyrrolidin-3-amine; dihydrochloride, also known as B2867674, is a piperidine derivative with potential therapeutic applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : 1-Ethyl-N-methylpyrrolidin-3-amine; dihydrochloride

- CAS Number : 2551119-90-3

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 195.15 g/mol

The biological activity of 1-Ethyl-N-methylpyrrolidin-3-amine is largely attributed to its interaction with various biological targets:

Target of Action

Piperidine derivatives exhibit a wide range of pharmacological effects, including:

- Anticancer Activity : Inhibition of tumor cell proliferation.

- Antiviral and Antimicrobial Effects : Activity against specific pathogens.

- Neurological Effects : Potential use in treating neurological disorders due to their interaction with neurotransmitter systems.

Mode of Action

The compound likely interacts with:

- Receptors : Modulating receptor activity can lead to various physiological responses.

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

Biochemical Pathways

Research indicates that piperidine derivatives can influence several biochemical pathways, such as:

- Apoptosis pathways in cancer cells.

- Neurotransmitter release and reuptake mechanisms.

Biological Activity Overview

The biological activities of 1-Ethyl-N-methylpyrrolidin-3-amine include:

Anticancer Activity

A study evaluated the antiproliferative effects of 1-Ethyl-N-methylpyrrolidin-3-amine in human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 50 to 100 µM across different cell types, indicating its potential as an anticancer agent.

Antimicrobial Effects

In vitro studies reported that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and E. faecalis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Ethyl-N-methylpyrrolidin-3-amine, it is useful to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Fluoro-2-(methylamino)phenylmethanamine | Moderate anticancer activity | Lacks ethyl substitution |

| 4-Fluoro-2-(dimethylamino)phenylmethanamine | Antimicrobial properties | Contains dimethylamino group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.